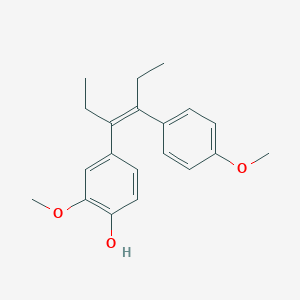
4-(1-Ethyl-2-(4-methoxyphenyl)-1-butenyl)-2-methoxyphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-Ethyl-2-(4-methoxyphenyl)-1-butenyl)-2-methoxyphenol, also known as DPN, is a synthetic compound that belongs to the family of selective estrogen receptor modulators (SERMs). DPN has been extensively studied for its potential applications in scientific research, particularly in the fields of endocrinology, neuroscience, and cancer research.
科学研究应用
4-(1-Ethyl-2-(4-methoxyphenyl)-1-butenyl)-2-methoxyphenol has been extensively studied for its potential applications in scientific research. One of the most significant applications of 4-(1-Ethyl-2-(4-methoxyphenyl)-1-butenyl)-2-methoxyphenol is in the field of endocrinology, where it has been used to study the effects of estrogen on the body. 4-(1-Ethyl-2-(4-methoxyphenyl)-1-butenyl)-2-methoxyphenol has also been used in neuroscience research to study the effects of estrogen on the brain and behavior. Additionally, 4-(1-Ethyl-2-(4-methoxyphenyl)-1-butenyl)-2-methoxyphenol has been studied for its potential applications in cancer research, where it has been shown to have anti-tumor effects in breast cancer cells.
作用机制
4-(1-Ethyl-2-(4-methoxyphenyl)-1-butenyl)-2-methoxyphenol works by selectively binding to estrogen receptors, specifically estrogen receptor beta (ERβ). This binding activates a series of signaling pathways that lead to various cellular responses, including gene expression, cell proliferation, and apoptosis. 4-(1-Ethyl-2-(4-methoxyphenyl)-1-butenyl)-2-methoxyphenol has been shown to have a higher affinity for ERβ than for estrogen receptor alpha (ERα), which is thought to be responsible for its selective effects on certain tissues and cells.
Biochemical and Physiological Effects:
4-(1-Ethyl-2-(4-methoxyphenyl)-1-butenyl)-2-methoxyphenol has been shown to have a variety of biochemical and physiological effects. In endocrine research, 4-(1-Ethyl-2-(4-methoxyphenyl)-1-butenyl)-2-methoxyphenol has been shown to have estrogenic effects on bone density, lipid metabolism, and cardiovascular health. In neuroscience research, 4-(1-Ethyl-2-(4-methoxyphenyl)-1-butenyl)-2-methoxyphenol has been shown to have neuroprotective effects and to improve cognitive function. In cancer research, 4-(1-Ethyl-2-(4-methoxyphenyl)-1-butenyl)-2-methoxyphenol has been shown to inhibit the growth of breast cancer cells and to sensitize them to chemotherapy.
实验室实验的优点和局限性
One of the main advantages of using 4-(1-Ethyl-2-(4-methoxyphenyl)-1-butenyl)-2-methoxyphenol in lab experiments is its selectivity for ERβ, which allows researchers to study the effects of estrogen on specific tissues and cells. Additionally, 4-(1-Ethyl-2-(4-methoxyphenyl)-1-butenyl)-2-methoxyphenol has been shown to have fewer side effects than other SERMs, making it a safer option for research purposes. However, one limitation of using 4-(1-Ethyl-2-(4-methoxyphenyl)-1-butenyl)-2-methoxyphenol is its relatively low potency compared to other SERMs, which may require higher concentrations to achieve significant effects.
未来方向
There are several potential directions for future 4-(1-Ethyl-2-(4-methoxyphenyl)-1-butenyl)-2-methoxyphenol research. One area of interest is in the development of more potent analogs of 4-(1-Ethyl-2-(4-methoxyphenyl)-1-butenyl)-2-methoxyphenol that can be used at lower concentrations. Additionally, there is a need for further research into the effects of 4-(1-Ethyl-2-(4-methoxyphenyl)-1-butenyl)-2-methoxyphenol on various tissues and cells, particularly in the context of aging and disease. Finally, there is a need for clinical trials to investigate the potential therapeutic applications of 4-(1-Ethyl-2-(4-methoxyphenyl)-1-butenyl)-2-methoxyphenol in various diseases, including breast cancer, osteoporosis, and neurodegenerative disorders.
In conclusion, 4-(1-Ethyl-2-(4-methoxyphenyl)-1-butenyl)-2-methoxyphenol is a synthetic compound that has been extensively studied for its potential applications in scientific research. Its selectivity for ERβ and its relatively low side effect profile make it a promising option for studying the effects of estrogen on various tissues and cells. Further research is needed to fully understand the potential applications of 4-(1-Ethyl-2-(4-methoxyphenyl)-1-butenyl)-2-methoxyphenol in various fields, and to develop more potent analogs for use in research and clinical settings.
合成方法
4-(1-Ethyl-2-(4-methoxyphenyl)-1-butenyl)-2-methoxyphenol is synthesized using a multi-step process that involves the reaction of 4-methoxyphenol with 2-bromoethyl ethyl ether, followed by the reaction of the resulting compound with 4-methoxyphenylacetylene. The final step involves the reduction of the resulting compound using sodium borohydride to yield 4-(1-Ethyl-2-(4-methoxyphenyl)-1-butenyl)-2-methoxyphenol.
属性
CAS 编号 |
171118-25-5 |
|---|---|
产品名称 |
4-(1-Ethyl-2-(4-methoxyphenyl)-1-butenyl)-2-methoxyphenol |
分子式 |
C20H24O3 |
分子量 |
312.4 g/mol |
IUPAC 名称 |
2-methoxy-4-[(Z)-4-(4-methoxyphenyl)hex-3-en-3-yl]phenol |
InChI |
InChI=1S/C20H24O3/c1-5-17(14-7-10-16(22-3)11-8-14)18(6-2)15-9-12-19(21)20(13-15)23-4/h7-13,21H,5-6H2,1-4H3/b18-17- |
InChI 键 |
KOFSWSUSHJCVQI-ZCXUNETKSA-N |
手性 SMILES |
CC/C(=C(\CC)/C1=CC(=C(C=C1)O)OC)/C2=CC=C(C=C2)OC |
SMILES |
CCC(=C(CC)C1=CC(=C(C=C1)O)OC)C2=CC=C(C=C2)OC |
规范 SMILES |
CCC(=C(CC)C1=CC(=C(C=C1)O)OC)C2=CC=C(C=C2)OC |
同义词 |
2-methoxy-4-[(E)-4-(4-methoxyphenyl)hex-3-en-3-yl]phenol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



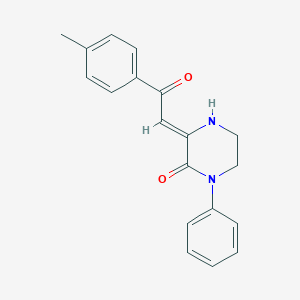

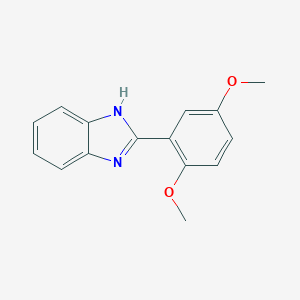
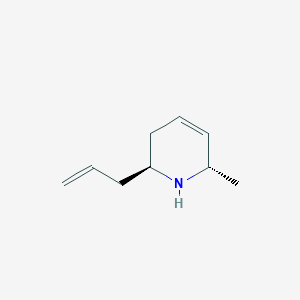
![N-{[3-(prop-2-en-1-yloxy)phenyl]carbamothioyl}benzamide](/img/structure/B222198.png)
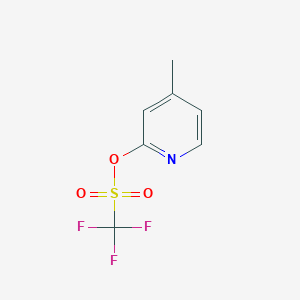
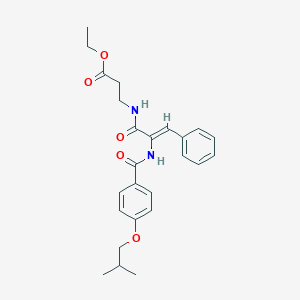
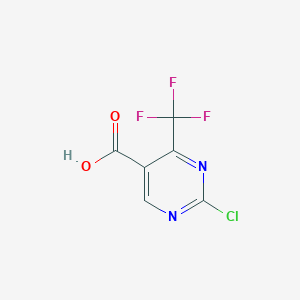
![trans-8,9-Dihydro-8,9-dihydroxy-7,10-dimethylbenz[C]acridine](/img/structure/B222312.png)


![3-([1,3]Oxazolo[4,5-c]pyridin-2-yl)aniline](/img/structure/B222321.png)

